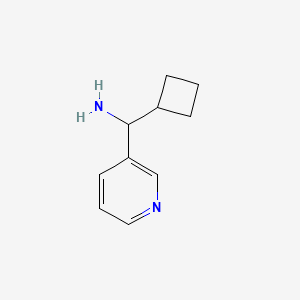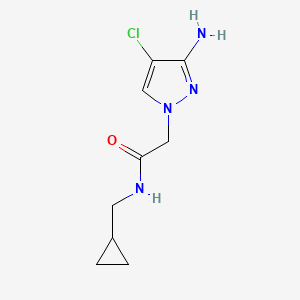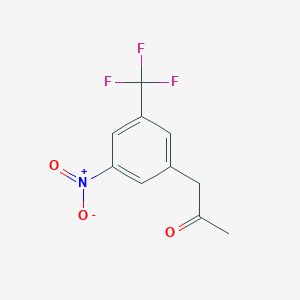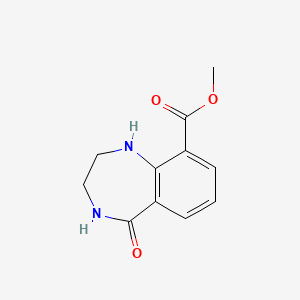![molecular formula C9H13ClN2O2 B13528501 methyl[(1S)-1-(4-nitrophenyl)ethyl]aminehydrochloride](/img/structure/B13528501.png)
methyl[(1S)-1-(4-nitrophenyl)ethyl]aminehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl[(1S)-1-(4-nitrophenyl)ethyl]amine hydrochloride is a chemical compound with the molecular formula C9H14ClN2O2 It is a derivative of phenethylamine, characterized by the presence of a nitro group at the para position of the phenyl ring and a methyl group attached to the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl[(1S)-1-(4-nitrophenyl)ethyl]amine hydrochloride typically involves the following steps:
Nitration of Ethylbenzene: Ethylbenzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 4-nitroethylbenzene.
Reduction: The nitro group in 4-nitroethylbenzene is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon, yielding 4-aminoethylbenzene.
Methylation: The amine group in 4-aminoethylbenzene is methylated using methyl iodide in the presence of a base such as sodium hydroxide to produce methyl[(1S)-1-(4-nitrophenyl)ethyl]amine.
Formation of Hydrochloride Salt: The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of methyl[(1S)-1-(4-nitrophenyl)ethyl]amine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
化学反应分析
Types of Reactions
Methyl[(1S)-1-(4-nitrophenyl)ethyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon, and sodium borohydride.
Substitution: Common nucleophiles include halides, thiols, and amines.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenethylamine derivatives.
科学研究应用
Methyl[(1S)-1-(4-nitrophenyl)ethyl]amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of methyl[(1S)-1-(4-nitrophenyl)ethyl]amine hydrochloride involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways.
相似化合物的比较
Similar Compounds
4-Nitrophenethylamine: Similar structure but lacks the methyl group on the nitrogen atom.
4-Nitroamphetamine: Similar structure but has an additional methyl group on the alpha carbon.
4-Nitromethamphetamine: Similar structure but has two additional methyl groups on the nitrogen and alpha carbon.
Uniqueness
Methyl[(1S)-1-(4-nitrophenyl)ethyl]amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
分子式 |
C9H13ClN2O2 |
|---|---|
分子量 |
216.66 g/mol |
IUPAC 名称 |
(1S)-N-methyl-1-(4-nitrophenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-7(10-2)8-3-5-9(6-4-8)11(12)13;/h3-7,10H,1-2H3;1H/t7-;/m0./s1 |
InChI 键 |
FIJMRIOEILNUAG-FJXQXJEOSA-N |
手性 SMILES |
C[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])NC.Cl |
规范 SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])NC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Thia-7-azaspiro[3.5]nonanehydrochloride](/img/structure/B13528419.png)
![2-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]aniline](/img/structure/B13528424.png)
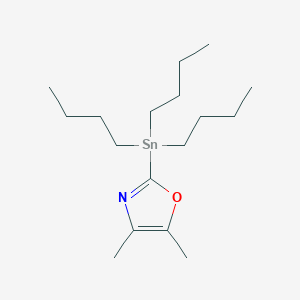
![2-(4-Methoxyphenyl)spiro[3.3]heptan-2-amine](/img/structure/B13528439.png)

